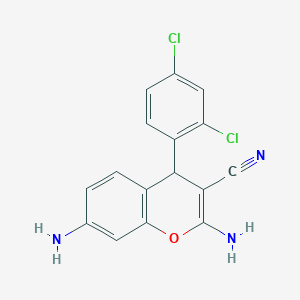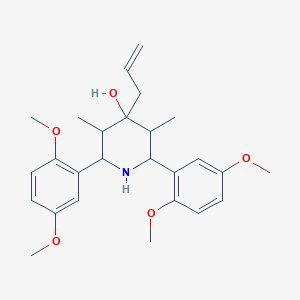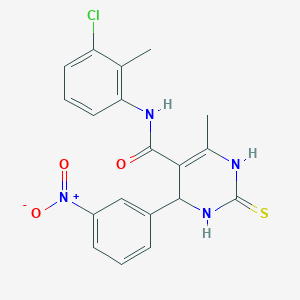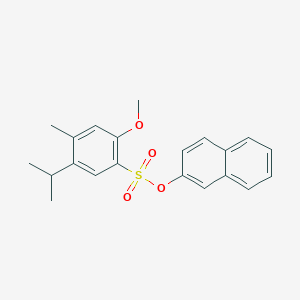
5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione, also known as BMD-315, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of imidazolidinedione derivatives and has been studied for its potential therapeutic effects on various diseases such as cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione is not fully understood. However, it has been proposed that the compound exerts its effects by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione in lab experiments is its potential therapeutic effects on various diseases. 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. Another advantage of using 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione is its relative ease of synthesis. However, one of the limitations of using 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione. One direction is to further investigate the mechanism of action of the compound. This can be done by studying its effects on various signaling pathways and gene expression. Another direction is to explore the potential therapeutic applications of 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione in other diseases such as cardiovascular disease and diabetes. Additionally, the development of more water-soluble derivatives of 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione can improve its bioavailability and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 3-phenyl-2,4-imidazolidinedione in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation reaction and yields 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Propriétés
IUPAC Name |
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17-14(19-18(22)20(17)13-4-2-1-3-5-13)10-12-6-7-15-16(11-12)24-9-8-23-15/h1-7,10-11H,8-9H2,(H,19,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPFBDUMOQFKJT-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-5-{[(3-hydroxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106057.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B5106065.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B5106071.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)

![N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5106099.png)
![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5106132.png)

![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)